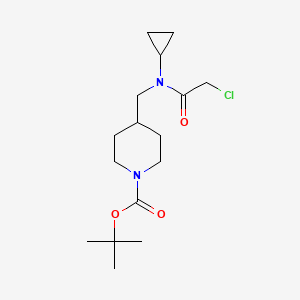

tert-Butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[(2-chloroacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)18-8-6-12(7-9-18)11-19(13-4-5-13)14(20)10-17/h12-13H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYBMHFFRIDIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization Insights

-

Base Selection : TMG outperformed MTBD, Et₃N, and Cs₂CO₃, achieving 72% yield in THF (Table S1).

-

Solvent Effect : THF (72% yield) > DMF (54%) > DME (42%) > DMSO (27%) (Table S2).

-

Scale-Up : A 6 mmol reaction scaled to 250 mL flask retained 80% yield, demonstrating industrial feasibility.

Boc Protection and Functionalization of Piperidine

The Boc group is introduced early to protect the piperidine nitrogen. A two-step sequence is common:

-

Boc Activation :

-

Nucleophilic Substitution :

Chloroacetylation of the Aminomethyl Intermediate

The aminomethyl group on piperidine is acylated with chloroacetyl chloride:

Critical Parameters

-

Temperature Control : Reactions below 0°C minimize side reactions like over-acylation.

-

Solvent Choice : DCM or THF ensures solubility without competing nucleophilicity.

Alternative Pathways and Comparative Analysis

Mitsunobu Coupling for Ether Linkages

A patent describes Mitsunobu reactions for analogous structures:

Dehydration of Formamide Intermediates

-

Step : (2S)-N-Chloroacetyl-2-formamido-pyrrolidine treated with POCl₃ in DMF at −5°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the cyclopropylacetamido moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase (LSD1)

Research indicates that derivatives of cyclopropylamines, including tert-butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate, serve as inhibitors of LSD1, an enzyme implicated in various cancers. Inhibition of LSD1 can lead to reactivation of tumor suppressor genes and has been explored for cancer therapy .

Antimicrobial Activity

Studies have shown that piperidine derivatives exhibit antimicrobial properties. The incorporation of the cyclopropylacetamido group may enhance the compound's efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

Neurological Applications

Given its structural resemblance to known psychoactive compounds, there is potential for this compound in neurological research. It may interact with neurotransmitter systems, providing a basis for exploring treatments for disorders such as depression and anxiety.

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry evaluated the effectiveness of LSD1 inhibitors in preclinical cancer models. Compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, researchers synthesized a series of piperidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent .

Data Table: Comparative Analysis of Piperidine Derivatives

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate are compared below with three analogous piperidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

TPSA: Topological Polar Surface Area; *LogP: Octanol-water partition coefficient (estimated via computational tools).

Key Comparative Insights

Structural Complexity and Functional Groups :

- The target compound and the 6-chloropyrazine analog both feature electronegative chlorine atoms but differ in substituent placement. The chloroacetamido-cyclopropyl group in the target enhances metabolic stability compared to the aromatic chloropyrazine, which may improve π-π stacking in drug-receptor interactions.

- The 4-ethylpiperazinyl derivative incorporates sulfur-containing heterocycles (thiazole, sulfonyl), increasing hydrophilicity (lower LogP) and hydrogen-bonding capacity (higher TPSA). This contrasts with the target’s chloro-cyclopropyl group, which prioritizes lipophilicity and steric bulk.

- The methoxy(methyl)carbamoyl analog has a simpler carbamate side chain, resulting in lower molecular weight and TPSA, favoring membrane permeability but reducing target specificity.

Physicochemical Properties :

- Molecular Weight : The target compound (318.5 g/mol) falls between the smaller carbamoyl analog (272.34 g/mol) and the bulky 4-ethylpiperazinyl derivative (683.95 g/mol), suggesting balanced solubility and bioavailability.

- Lipophilicity : The target’s predicted LogP (~2.5) indicates moderate lipophilicity, ideal for crossing biological membranes. The chloropyrazine analog (LogP ~3.2) may face solubility challenges, while the ethylpiperazinyl compound (LogP ~1.8) is more hydrophilic.

- TPSA : The target’s TPSA (~80–85 Ų) aligns with typical values for CNS-active drugs, contrasting with the sulfonyl-rich derivative (TPSA ~130 Ų), which may limit blood-brain barrier penetration.

Synthetic Considerations :

- The target compound’s synthesis likely involves coupling 2-chloro-N-cyclopropylacetamide to a Boc-piperidine precursor via reductive amination or nucleophilic substitution, similar to the methoxy(methyl)carbamoyl analog’s route .

- In contrast, the chloropyrazine and ethylpiperazinyl analogs require multi-step heterocycle formation or sulfonylation, increasing synthetic complexity.

Potential Applications: The target compound’s cyclopropylamide group may confer resistance to metabolic oxidation, making it suitable for prolonged-action therapeutics. The chloropyrazine analog could serve as a kinase inhibitor scaffold due to its aromatic system, while the ethylpiperazinyl derivative ’s sulfur motifs may target protease enzymes.

Biological Activity

Chemical Identity and Properties

tert-Butyl 4-((2-chloro-N-cyclopropylacetamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 286.79 g/mol. The compound is characterized by its piperidine structure, which is often associated with various biological activities, particularly in medicinal chemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClN2O2 |

| Molecular Weight | 286.79 g/mol |

| Purity | >95% (HPLC) |

| Physical State | Solid |

| Melting Point | Not specified |

| Storage Conditions | Cool, dry place |

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly in the central nervous system and possibly in metabolic pathways. The presence of the chloro and cyclopropyl groups may enhance its binding affinity to certain receptors or enzymes, which could lead to varied pharmacological effects.

Pharmacological Effects

- Antinociceptive Activity : Preliminary studies indicate that piperidine derivatives exhibit significant antinociceptive properties, which may be relevant for pain management therapies.

- CNS Activity : Compounds with piperidine structures often show promise in treating neurological disorders due to their ability to cross the blood-brain barrier.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis.

Case Studies and Research Findings

- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their analgesic properties. The findings suggested that modifications at the piperidine nitrogen significantly influenced pain relief outcomes, indicating that this compound could possess similar properties .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited certain enzyme activities linked to inflammatory pathways. This suggests that this compound may also exhibit anti-inflammatory effects .

- Neuropharmacological Assessment : Neuropharmacological assessments have shown that certain piperidine derivatives can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step protocols. For example:

- Step 1 : Formation of the cyclopropane-acetamide moiety via nucleophilic substitution, using cyclopropylamine and chloroacetyl chloride under ice-cooled conditions to minimize side reactions .

- Step 2 : Coupling with the piperidine scaffold via reductive amination or alkylation, often requiring catalysts like Pd/C or NaBH(OAc)₃ .

- Step 3 : tert-Butyl carbamate protection using Boc₂O in dichloromethane at 0–25°C to preserve stereochemistry .

Optimization : Adjust reaction time (e.g., 2–24 hours) and temperature (20–80°C) based on TLC/HPLC monitoring. Use silica gel column chromatography (hexane/EtOAc gradients) for purification .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

- Structural Confirmation :

- Purity Assessment :

Advanced: How does the steric and electronic environment of the cyclopropane group influence reactivity in downstream modifications?

The cyclopropane ring introduces:

- Steric Hindrance : Limits nucleophilic attack at the adjacent carbonyl, favoring selective reactions at the piperidine nitrogen .

- Electronic Effects : The strained ring enhances electrophilicity of the chloroacetamide group, facilitating SN2 substitutions with nucleophiles (e.g., thiols or amines) under mild conditions .

Methodological Insight : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported toxicity data for similar tert-butyl piperidine derivatives?

Conflicting toxicity classifications (e.g., Category 4 acute toxicity vs. "no significant hazards" ) arise from:

- Variability in Test Systems : In vitro assays (e.g., Ames test) may underestimate in vivo effects.

- Impurity Profiles : Residual solvents or byproducts (e.g., chlorinated intermediates) may skew results.

Resolution : - Conduct comprehensive LC-MS impurity profiling .

- Perform comparative in vivo studies (rodent models) with strict batch-to-batch consistency .

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., Boc deprotection at pH <3) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- Light Sensitivity : Conduct accelerated photodegradation studies under ICH Q1B guidelines .

Advanced: How can crystallographic data inform the design of analogs with improved pharmacological properties?

- Crystal Structure Analysis : X-ray diffraction (e.g., triclinic system, P1 space group) reveals key torsional angles and hydrogen-bonding networks .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) to enhance binding to target proteins (e.g., kinases) .

Tools : Mercury (CCDC) for crystal packing analysis; MOE for docking studies .

Advanced: What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Integrity : Racemization risks increase at elevated temperatures. Use low-temperature (-20°C) conditions for Boc protection .

- Catalyst Selection : Opt for chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric syntheses .

- Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) for real-time enantiomeric excess (ee) measurement .

Advanced: How can researchers mitigate environmental hazards associated with this compound’s degradation products?

- Biodegradation Studies : Use OECD 301B assays to assess aerobic degradation in wastewater .

- Byproduct Identification : LC-QTOF-MS to detect chlorinated byproducts (e.g., 2-chloroacetamide) .

- Waste Management : Neutralize acidic/basic residues before disposal; partner with certified biohazard waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.